molecular formula C6H12N4 B1489400 N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine CAS No. 1690855-35-6

N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B1489400
CAS No.: 1690855-35-6
M. Wt: 140.19 g/mol
InChI Key: UBMVEIKIZGKSLK-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an aminoethyl group attached to a pyrazol ring with a methyl group at the 1-position.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with the appropriate precursors

  • Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

  • Substitution: Substitution reactions may involve the replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, contributing to the development of new chemical compounds.

  • Biology: The compound may be utilized in biological studies to understand its interactions with biological molecules and pathways.

  • Industry: Use in material science for the creation of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism would depend on the context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane

  • Tris(2-aminoethyl)amine

  • N-(2-Aminoethyl)acetamide

This comprehensive overview provides a detailed understanding of N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N'-(1-methylpyrazol-3-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-10-5-2-6(9-10)8-4-3-7/h2,5H,3-4,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMVEIKIZGKSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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